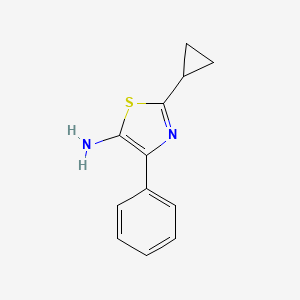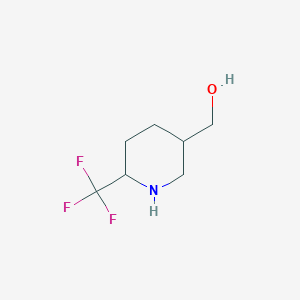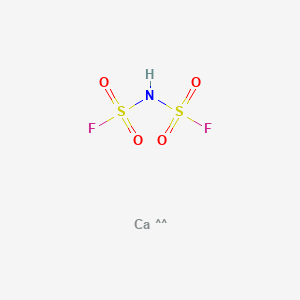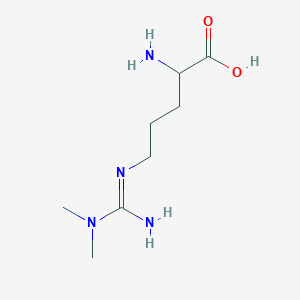
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by the presence of four fluorophenyl groups attached to the porphyrin core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the correct formation of the porphyrin ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might also include purification steps such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution reactions can produce a variety of functionalized porphyrin derivatives.
科学的研究の応用
Chemistry
In chemistry, (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is used as a model compound for studying the electronic properties of porphyrins and their derivatives. It is also used in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of porphyrins with biological molecules such as proteins and nucleic acids. It may also serve as a probe for investigating cellular processes.
Medicine
In medicine, porphyrin derivatives are explored for their potential use in photodynamic therapy (PDT) for cancer treatment. The fluorophenyl groups in this compound may enhance its photophysical properties, making it a promising candidate for PDT.
Industry
In industry, this compound can be used in the development of new materials with unique electronic and optical properties. It may also find applications in catalysis and sensor technology.
作用機序
The mechanism of action of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin involves its interaction with molecular targets such as proteins and nucleic acids. The compound can generate reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in cancer cells. The fluorophenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin derivative with four phenyl groups.
Tetra(4-fluorophenyl)porphyrin: Similar to the compound but without the tetrahydro modification.
Tetraphenylchlorin: A reduced form of TPP with similar properties.
Uniqueness
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is unique due to the presence of fluorophenyl groups, which can enhance its electronic and photophysical properties. The tetrahydro modification may also impart additional stability and reactivity compared to other porphyrin derivatives.
特性
分子式 |
C44H28F4N4 |
|---|---|
分子量 |
688.7 g/mol |
IUPAC名 |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-52H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
InChIキー |
BUPUVXJWUWERIX-DETAFOJHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)F)/C=C5)/C8=CC=C(C=C8)F)/C9=CC=C(C=C9)F)/C=C3)F |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)F)N5)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F)N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)
![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)
![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)
![17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one](/img/structure/B12317542.png)
![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)
![2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid](/img/structure/B12317567.png)



![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)
![1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine](/img/structure/B12317595.png)



